

Applications of 19-Oxononadecanoic Acid in Lipidomics Research: Application Notes and Protocols

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Compound of Interest

Compound Name: 19-Oxononadecanoic acid

Cat. No.: B15231200

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Disclaimer: Direct research on the specific applications of **19-Oxononadecanoic acid** in lipidomics is currently limited in publicly available literature. The following application notes and protocols are based on the established roles of similar odd-chain and modified fatty acids and are intended to serve as a foundational guide for researchers and drug development professionals interested in exploring the potential of this molecule.

Application Notes

19-Oxononadecanoic acid is a long-chain oxo-fatty acid. As an odd-chain fatty acid, it may have unique metabolic fates and biological activities compared to its even-chain counterparts. Its terminal ketone group suggests it could be a product of omega-oxidation or a related metabolic pathway. In lipidomics, **19-Oxononadecanoic acid** can be investigated for several potential applications:

- **Biomarker Discovery:** Altered levels of **19-Oxononadecanoic acid** in biological samples (plasma, tissues, etc.) could serve as a potential biomarker for metabolic diseases, including peroxisomal disorders, altered fatty acid oxidation, or specific dietary exposures.
- **Investigating Fatty Acid Metabolism:** As a modified fatty acid, it can be used as a tracer in metabolic studies to elucidate the pathways of odd-chain fatty acid metabolism, including its absorption, transport, and catabolism.

- Cellular Signaling: Oxo-fatty acids can act as signaling molecules. Research into **19-Oxononadecanoic acid** could uncover its role in modulating cellular processes such as inflammation, apoptosis, or receptor activation.
- Internal Standard in Mass Spectrometry: Due to its likely low endogenous abundance, a synthesized and purified form of **19-Oxononadecanoic acid** could serve as an effective internal standard for the quantification of other long-chain fatty acids in mass spectrometry-based lipidomics.

Experimental Protocols

The following are generalized protocols that can be adapted for the study of **19-Oxononadecanoic acid** in various biological matrices.

Protocol 1: Extraction of Total Lipids from Biological Samples (e.g., Plasma, Tissues)

This protocol describes a modified Bligh-Dyer method for the extraction of total lipids, which would include **19-Oxononadecanoic acid**.

Materials:

- Biological sample (e.g., 100 μ L plasma, 50 mg tissue homogenate)
- Chloroform
- Methanol
- Ultrapure water
- Internal standard solution (e.g., a known concentration of a related, stable isotope-labeled fatty acid)
- Glass vials with Teflon-lined caps
- Centrifuge

Procedure:

- To a glass vial, add the biological sample.
- Add the internal standard solution.
- Add 1 mL of methanol and vortex thoroughly for 1 minute.
- Add 2 mL of chloroform and vortex for 2 minutes.
- Add 0.8 mL of ultrapure water and vortex for 30 seconds.
- Centrifuge the mixture at 2,000 x g for 10 minutes to separate the phases.
- Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass pipette and transfer it to a new clean glass vial.
- Dry the lipid extract under a gentle stream of nitrogen gas.
- Resuspend the dried lipid extract in an appropriate solvent (e.g., methanol/chloroform 1:1, v/v) for subsequent analysis.

Protocol 2: Derivatization of 19-Oxononadecanoic Acid for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

For analysis by GC-MS, the carboxylic acid group of **19-Oxononadecanoic acid** needs to be derivatized to increase its volatility.

Materials:

- Dried lipid extract from Protocol 1
- Boron trifluoride-methanol solution (14% BF₃ in methanol)
- Hexane
- Saturated sodium chloride solution
- Sodium sulfate (anhydrous)

- GC-MS vials

Procedure:

- To the dried lipid extract, add 1 mL of 14% BF₃-methanol solution.
- Incubate the mixture at 60°C for 30 minutes to form fatty acid methyl esters (FAMES).
- After cooling to room temperature, add 1 mL of hexane and 0.5 mL of saturated sodium chloride solution.
- Vortex the mixture for 1 minute and then centrifuge at 1,000 x g for 5 minutes to separate the phases.
- Collect the upper hexane layer containing the FAMES and transfer it to a new vial.
- Dry the hexane extract over a small amount of anhydrous sodium sulfate.
- Transfer the dried extract to a GC-MS vial for analysis.

Protocol 3: Analysis of **19-Oxononadecanoic Acid** by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS allows for the direct analysis of **19-Oxononadecanoic acid** without derivatization, providing high sensitivity and specificity.

Materials:

- Dried lipid extract from Protocol 1, resuspended in a suitable solvent (e.g., methanol)
- LC-MS system equipped with a C18 reversed-phase column
- Mobile Phase A: Water with 0.1% formic acid
- Mobile Phase B: Acetonitrile/Isopropanol (e.g., 80:20, v/v) with 0.1% formic acid
- LC-MS vials

Procedure:

- Inject the resuspended lipid extract into the LC-MS system.
- Perform a chromatographic separation using a suitable gradient. For example:
 - Start with 30% B, hold for 1 minute.
 - Linearly increase to 100% B over 15 minutes.
 - Hold at 100% B for 5 minutes.
 - Return to 30% B and equilibrate for 5 minutes.
- The mass spectrometer should be operated in negative ion mode.
- For targeted analysis, use Multiple Reaction Monitoring (MRM) mode. The precursor ion for **19-Oxononadecanoic acid** would be its $[M-H]^-$ ion (m/z 311.26). Product ions would be determined by fragmentation experiments (e.g., loss of water, decarboxylation).

Quantitative Data Presentation

The following tables are examples of how quantitative data for **19-Oxononadecanoic acid** could be presented in a lipidomics study.

Table 1: Hypothetical Concentration of **19-Oxononadecanoic Acid** in Different Biological Samples.

Sample Type	Condition A (Mean \pm SD, ng/mL)	Condition B (Mean \pm SD, ng/mL)	p-value
Plasma	15.2 \pm 3.1	28.7 \pm 5.4	<0.05
Liver Tissue	45.8 \pm 8.9	82.1 \pm 12.3	<0.01
Adipose Tissue	22.1 \pm 4.5	18.9 \pm 3.8	>0.05

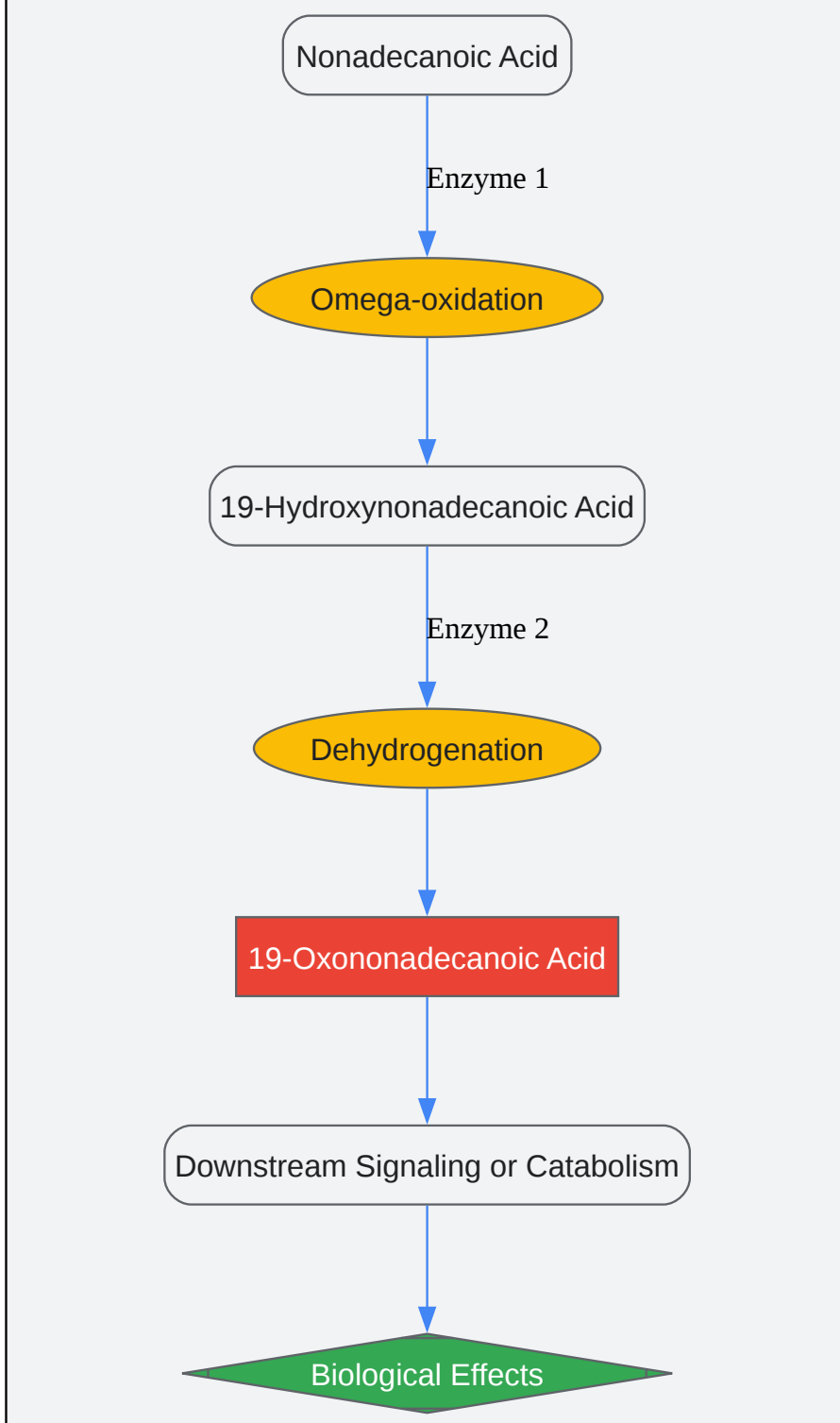
Table 2: Hypothetical Fatty Acid Profile in a Cell Line Treated with a Test Compound.

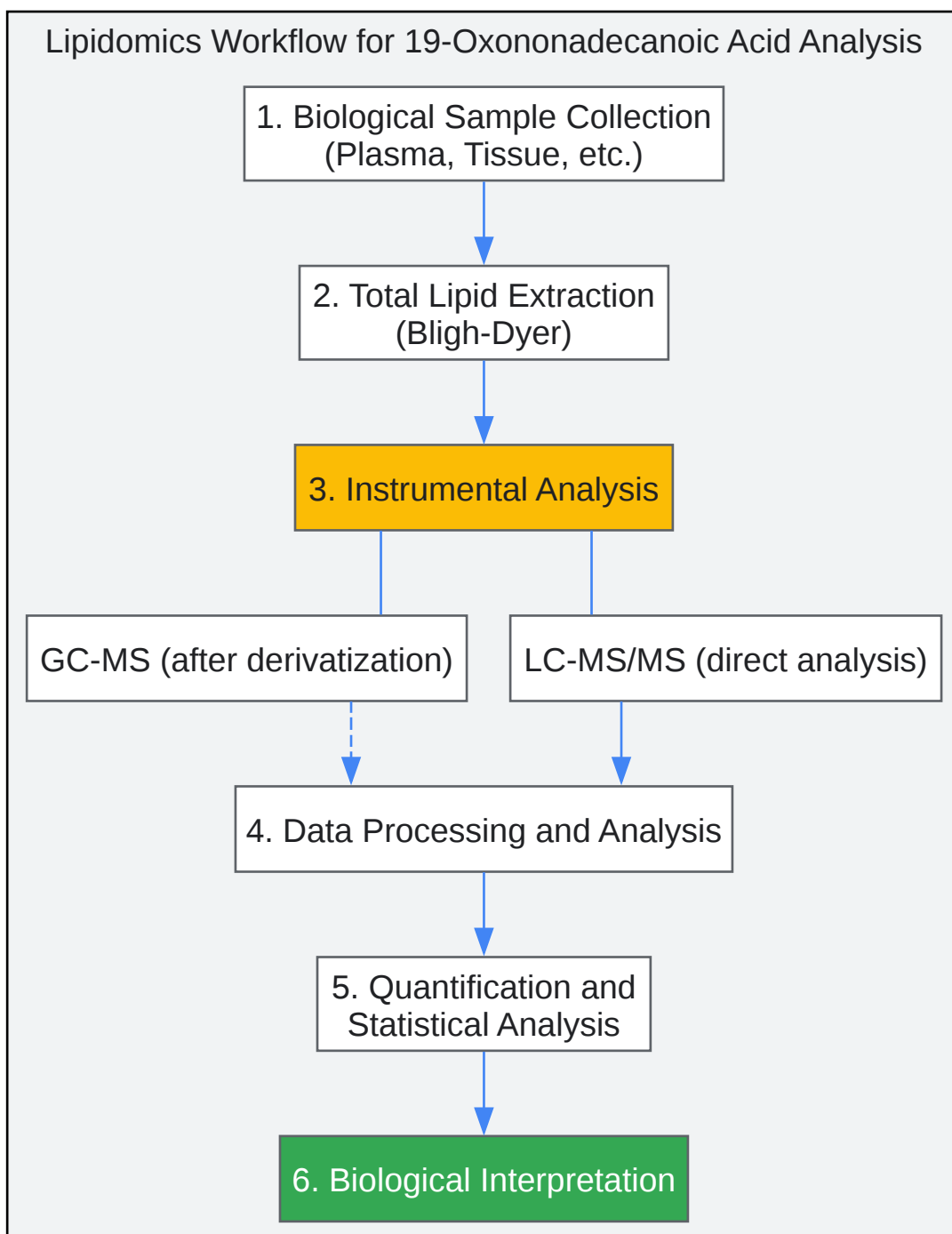
Fatty Acid	Control (Relative Abundance %)	Treated (Relative Abundance %)	Fold Change
Palmitic acid (16:0)	30.5	28.1	0.92
Stearic acid (18:0)	15.2	14.8	0.97
Oleic acid (18:1)	25.8	26.5	1.03
19-Oxononadecanoic acid	0.1	0.5	5.0

Visualizations

Signaling Pathway Diagram

Hypothetical Metabolic Pathway of 19-Oxononadecanoic Acid





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